
4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C20H21N5O4S . It has a molecular weight of 427.5 g/mol . The compound has a variety of synonyms, including 862809-68-5, 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, and MLS000680370 .
Molecular Structure Analysis
The compound has a complex structure that includes a 2-methylpiperidin-1-yl group, a sulfonyl group, a benzamide group, and a 5-pyridin-2-yl-1,3,4-oxadiazol-2-yl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and eight hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 127 Ų . The compound has a heavy atom count of 30 .科学的研究の応用
Antibacterial and Anticancer Applications
Antibacterial Evaluation
A study by Aziz‐ur‐Rehman et al. (2017) introduced derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds were synthesized and evaluated for their antibacterial properties, showing valuable results. The research indicates the potential of such compounds in developing new antibacterial agents, suggesting a similar possibility for the compound due to its structural analogies (Aziz‐ur‐Rehman et al., 2017).
Anticancer Agents
The anticancer potential of 1,3,4-oxadiazolyl tetrahydropyridines was highlighted in research by K. Redda and Madhavi Gangapuram (2007). Their work on substituted 1,3,4-oxadiazoles as anticancer agents underscores the importance of the tetrahydropyridine (THP) derivatives, revealing that the pharmacological activities depend significantly on the nature of the substituents on the THP ring system. This study suggests that the integration of a THP moiety might enhance the biological activity of 1,3,4-oxadiazole derivatives, presenting a relevant avenue for the compound (K. Redda & Madhavi Gangapuram, 2007).
Drug Discovery and Molecular Docking
Molecular Docking and Biological Evaluation
A study by A. Fathima et al. (2021) on novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives showcased their antimicrobial, antioxidant, and antitubercular activities. Molecular docking studies revealed that some compounds displayed excellent docking scores, indicating potential as antitubercular agents. This demonstrates the value of molecular docking in identifying promising therapeutic candidates and suggests the utility of such approaches in evaluating the compound (A. Fathima et al., 2021).
Antioxidant Activity
Antioxidant Evaluation
Research by S. Bondock, Shymaa Adel, and H. Etman (2016) on new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles investigated their antioxidant activity. This study underscores the potential of 1,3,4-oxadiazole derivatives in serving as effective antioxidants, suggesting a potential research direction for the compound (S. Bondock et al., 2016).
作用機序
将来の方向性
The future directions for this compound could involve further investigation into its potential anti-tubercular activity, as suggested by studies on similar compounds . Additionally, more research could be done to determine its physical and chemical properties, safety and hazards, and potential uses.
特性
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-14-6-3-5-13-25(14)30(27,28)16-10-8-15(9-11-16)18(26)22-20-24-23-19(29-20)17-7-2-4-12-21-17/h2,4,7-12,14H,3,5-6,13H2,1H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNKXDLFKQTXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,4-difluorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614590.png)
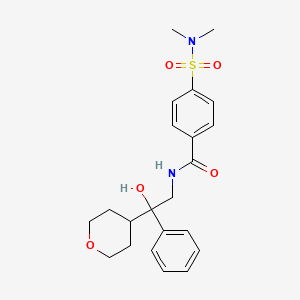
![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)
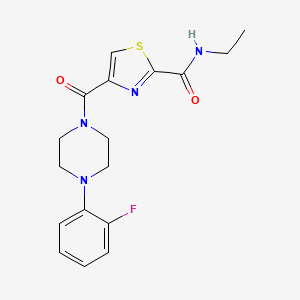
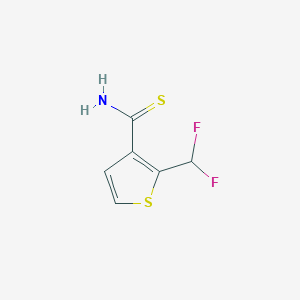

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)
![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)
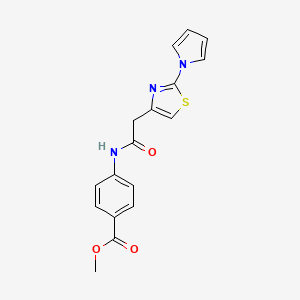

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)
![Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate](/img/structure/B2614608.png)
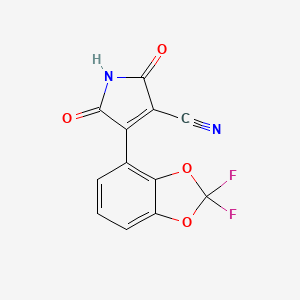
![3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2614612.png)
